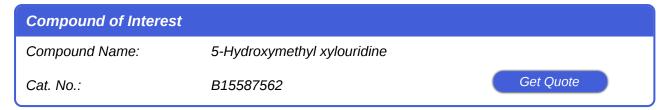


# 5-Hydroxymethyl xylouridine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**5-Hydroxymethyl xylouridine** is a modified pyrimidine nucleoside, structurally analogous to thymidine. As a member of the xylouridine family, it features a xylose sugar moiety instead of the ribose or deoxyribose found in natural nucleosides. The presence of a hydroxymethyl group at the 5-position of the uracil base further distinguishes it, suggesting potential for unique biological activities. This technical guide provides a comprehensive overview of the fundamental properties of **5-Hydroxymethyl xylouridine**, drawing on available data for the compound and its close structural relatives to offer insights for research and drug development.

## **Core Properties**

Quantitative data for **5-Hydroxymethyl xylouridine** is limited in publicly accessible literature. The following table summarizes the available information.

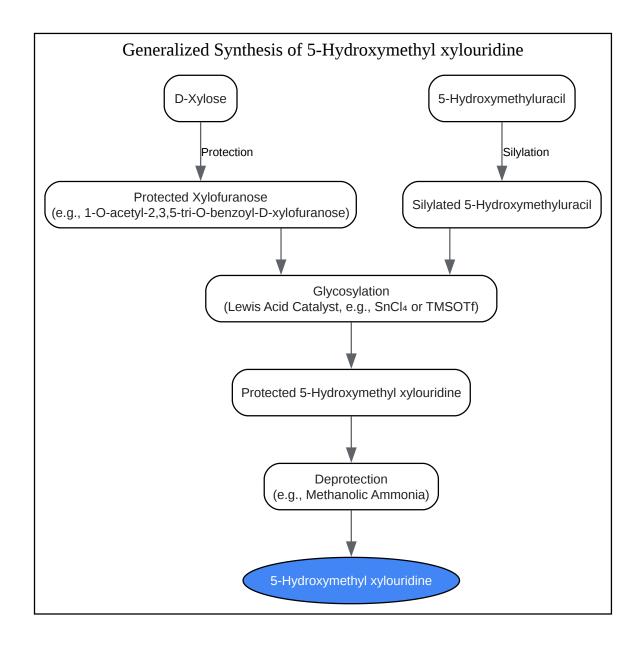


Property	Data	Reference
Chemical Structure	C10H14N2O7	[1]
Molecular Weight	274.23 g/mol	[2]
CAS Number	52448-09-6	[1]
Predicted Density	1.689 ± 0.06 g/cm <sup>3</sup>	
Predicted pKa	9.01 ± 0.10	_
Melting Point	Data not available	_
Solubility	Data not available	_

# **Synthesis and Characterization**

A specific, detailed experimental protocol for the synthesis of **5-Hydroxymethyl xylouridine** is not readily available in the surveyed literature. However, a general approach for the synthesis of  $\beta$ -D-xylofuranosyl nucleosides involves the glycosylation of a pyrimidine base with a protected xylofuranose derivative.[3][4] The following workflow illustrates a plausible synthetic route.





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A generalized synthetic workflow for **5-Hydroxymethyl xylouridine**.

Experimental Protocol (Hypothetical)

Based on general methods for nucleoside synthesis[3][5], a potential protocol would involve:

 Protection of D-Xylose: Acetylation and benzoylation of D-xylose to form a stable, protected xylofuranose derivative suitable for glycosylation.



- Silylation of 5-Hydroxymethyluracil: Treatment of 5-Hydroxymethyluracil with a silylating agent (e.g., hexamethyldisilazane) to enhance its solubility and reactivity.
- Glycosylation: Coupling of the protected xylofuranose with the silylated 5-Hydroxymethyluracil in the presence of a Lewis acid catalyst (e.g., SnCl<sub>4</sub> or TMSOTf) in an anhydrous solvent.
- Purification of the Protected Nucleoside: Separation of the desired protected nucleoside from the reaction mixture using column chromatography.
- Deprotection: Removal of the protecting groups (e.g., benzoyl groups) using a base, such as methanolic ammonia, to yield the final product.
- Final Purification: Purification of **5-Hydroxymethyl xylouridine** by recrystallization or column chromatography.

Spectroscopic Characterization

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for **5-Hydroxymethyl xylouridine** is not available in the reviewed literature. However, based on its structure, the following characteristic signals would be expected:

- ¹H NMR: Signals corresponding to the protons of the xylose sugar (anomeric proton, furanose ring protons, and hydroxymethyl protons) and the uracil base (H-6 proton and hydroxymethyl protons).
- 13C NMR: Resonances for the carbon atoms of the xylose moiety and the uracil base, including the carbonyl carbons.
- IR: Absorption bands characteristic of hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (274.23 g/mol).

## **Biological Activity and Mechanism of Action**

### Foundational & Exploratory





Direct experimental data on the biological activity and mechanism of action of **5- Hydroxymethyl xylouridine** is limited. However, it is described as a thymidine analog with potential insertional activity towards replicated DNA.[6] Insights into its potential biological roles can be inferred from studies on structurally related compounds, primarily 5-hydroxymethyl-2'-deoxyuridine (HMdU) and 5-Hydroxymethylfurfural (5-HMF).

Insights from 5-hydroxymethyl-2'-deoxyuridine (HMdU)

HMdU is a known product of oxidative DNA damage and has been studied for its cytotoxic and mutagenic effects.[7][8]

- Incorporation into DNA: HMdU can be phosphorylated to its triphosphate form and subsequently incorporated into DNA during replication.[3]
- Cytotoxicity: The incorporation of HMdU into DNA can lead to cytotoxicity.
- Marker for Oxidative Stress: Elevated levels of HMdU in DNA are considered a biomarker for oxidative stress and have been associated with an increased risk of certain cancers, such as breast cancer.

Insights from 5-Hydroxymethylfurfural (5-HMF)

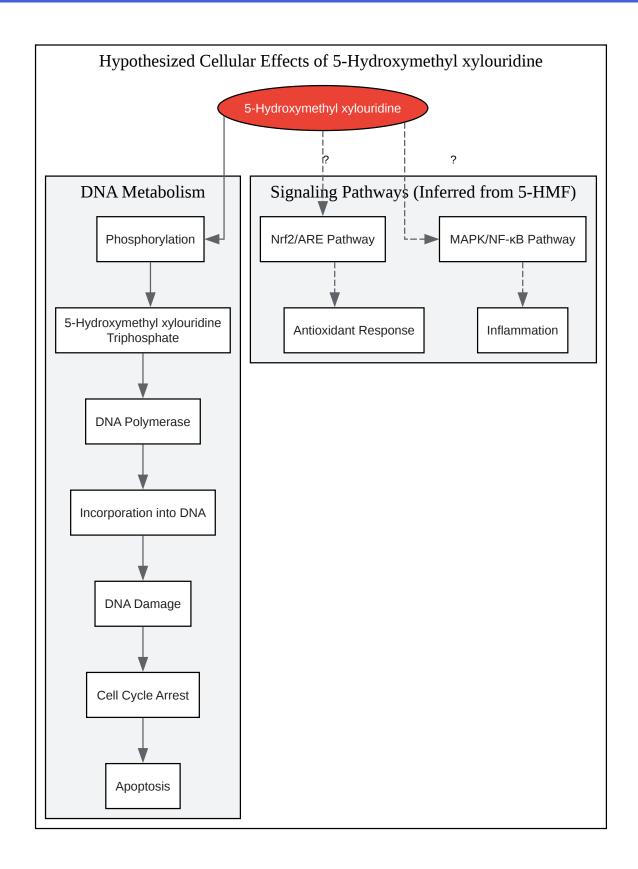
5-HMF, which shares the 5-hydroxymethyl moiety on a heterocyclic ring, has been shown to possess anti-inflammatory and neuroprotective properties.

- Anti-inflammatory and Neuroprotective Effects: Studies have indicated that 5-HMF can activate the Nrf2/ARE signaling pathway, which is involved in the cellular antioxidant response.
- Modulation of Inflammatory Pathways: 5-HMF has been shown to suppress the MAPK, NF-κB, and mTOR signaling pathways, which are key regulators of inflammation.

Hypothesized Signaling Pathways for **5-Hydroxymethyl xylouridine** 

Based on its structural similarities to thymidine and the known activities of related compounds, the following diagram illustrates potential, yet unconfirmed, signaling pathways and cellular effects of **5-Hydroxymethyl xylouridine**.





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Hypothesized cellular pathways for **5-Hydroxymethyl xylouridine**.



### **Conclusion and Future Directions**

**5-Hydroxymethyl xylouridine** represents an intriguing but understudied nucleoside analog. While its fundamental physicochemical properties and specific biological activities are not yet well-defined, its structural similarity to thymidine and other biologically active 5-hydroxymethylated compounds suggests a potential for significant cellular effects, likely through interference with DNA synthesis and modulation of key signaling pathways.

#### Future research should focus on:

- Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthesis protocol and full spectroscopic characterization (NMR, IR, MS) are crucial for enabling further biological studies.
- Determination of Physicochemical Properties: Experimental determination of its melting point and solubility in various solvents will be essential for formulation and in vitro assay development.
- In Vitro and In Vivo Evaluation: Comprehensive studies are needed to elucidate its specific biological activities, including its effects on cell proliferation, DNA integrity, and key signaling pathways in various cell lines and animal models.
- Mechanism of Action Studies: Detailed investigations into its cellular uptake, metabolism, and molecular targets will be necessary to fully understand its mechanism of action.

A thorough understanding of these fundamental aspects will be paramount to unlocking the full therapeutic or research potential of **5-Hydroxymethyl xylouridine**.

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